3-(4,5-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid
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Overview
Description
4,5-Dichloro-2-(difluoromethoxy)cinnamic acid is a fluorinated organic compound with the molecular formula C₉H₅Cl₂F₂O₃ and a molecular weight of 283.05 g/mol . This compound is characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to a cinnamic acid backbone. It is known for its unique reactivity and selectivity, making it valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(difluoromethoxy)cinnamic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dichloro-2-hydroxybenzaldehyde and difluoromethyl ether.
Formation of Intermediate: The initial step involves the reaction of 4,5-dichloro-2-hydroxybenzaldehyde with difluoromethyl ether in the presence of a base, such as potassium carbonate, to form an intermediate compound.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with malonic acid in the presence of a catalyst, such as piperidine, to form the desired 4,5-Dichloro-2-(difluoromethoxy)cinnamic acid.
Industrial Production Methods
Industrial production of 4,5-Dichloro-2-(difluoromethoxy)cinnamic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-(difluoromethoxy)cinnamic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or Grignard reagents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cinnamic acid derivatives.
Scientific Research Applications
4,5-Dichloro-2-(difluoromethoxy)cinnamic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(difluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activities.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dichloro-2-methoxycinnamic acid
- 4,5-Dichloro-2-fluorocinnamic acid
- 4,5-Dichloro-2-(trifluoromethoxy)cinnamic acid
Uniqueness
4,5-Dichloro-2-(difluoromethoxy)cinnamic acid is unique due to the presence of both chlorine and difluoromethoxy groups, which impart distinct reactivity and selectivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
Molecular Formula |
C10H6Cl2F2O3 |
---|---|
Molecular Weight |
283.05 g/mol |
IUPAC Name |
(E)-3-[4,5-dichloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H6Cl2F2O3/c11-6-3-5(1-2-9(15)16)8(4-7(6)12)17-10(13)14/h1-4,10H,(H,15,16)/b2-1+ |
InChI Key |
SWANWYKECKASEC-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC(F)F)/C=C/C(=O)O |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC(F)F)C=CC(=O)O |
Origin of Product |
United States |
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